2,3,4,6-四-O-苯甲酰-β-D-吡喃葡萄糖腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

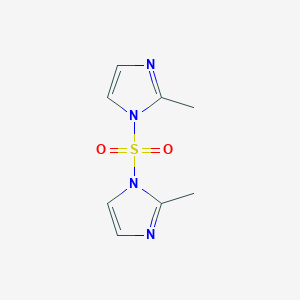

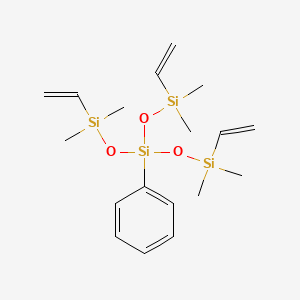

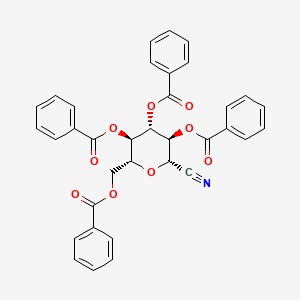

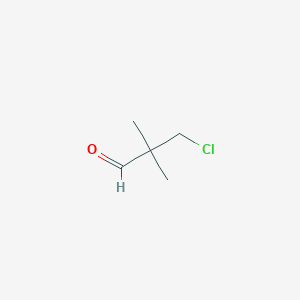

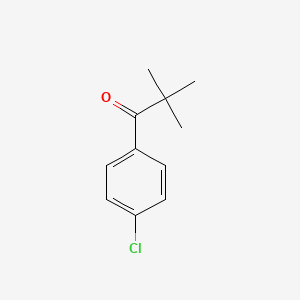

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is a chemical compound with the molecular formula C35H27NO9 . It is a derivative of D-glucopyranose .

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide can be analyzed based on its IUPAC name, [ (2 R ,3 R ,4 S ,5 R ,6 R )-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate . This suggests that the compound has a glucopyranose ring structure with benzoyl groups attached at the 2, 3, 4, and 6 positions .Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is 596.6 g/mol . It has 1 hydrogen bond donor count and 10 hydrogen bond acceptor count . The XLogP3-AA value is 5.8 , which provides an estimate of the compound’s lipophilicity.科学研究应用

Glucosylation Reactions

This compound is used in glucosylation reactions . Glucosylation is a type of glycosylation, which is a critical function in biology. It involves the addition of saccharides to proteins or other organic molecules. This process can affect the molecule’s functionality, stability, and cellular location .

Synthesis of 1-C-α-D-glucopyranose Derivatives

The compound is used as a reagent for the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have various applications in medicinal chemistry and drug discovery .

Intermediate for Voglibose/Dapagliflozin

It serves as an intermediate in the synthesis of Voglibose and Dapagliflozin . Voglibose is an alpha-glucosidase inhibitor used for lowering post-prandial blood glucose levels in people with diabetes mellitus. Dapagliflozin is a medication for type 2 diabetes .

Preparation of α-glucopyranosyl Chloride

The compound is used in the preparation of the α-glucopyranosyl chloride . This is a key intermediate in the synthesis of various glucopyranosyl derivatives .

Construction of Structurally Diverse Carbohydrate Derivatives

Its adeptness in glycosylation reactions has enabled the facile construction of structurally diverse carbohydrate derivatives . These derivatives have a wide range of applications in biochemistry and medicinal chemistry .

Synthesis of Antitumor Agents

The compound has been used in the synthesis of potent antitumor agents such as Mycalamide B and C . These are marine natural products that have shown potent antitumor activity .

属性

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHRAWZFZMGIKG-JWXZHISWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457830 |

Source

|

| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide | |

CAS RN |

286369-05-9 |

Source

|

| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)